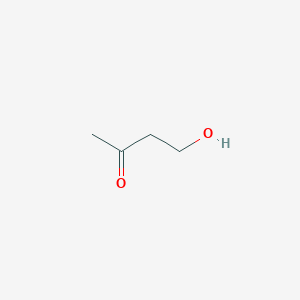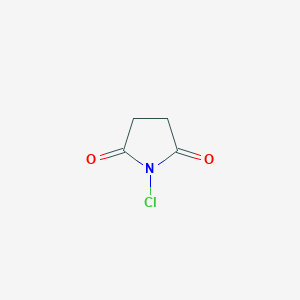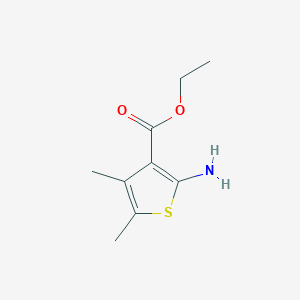
1,2-Dibromoethane-13C2
Vue d'ensemble
Description
This compound has the molecular formula Br13CH213CH2Br and a molecular weight of 189.85 g/mol . It is a colorless liquid with a faint sweet odor and is primarily used in scientific research due to its isotopic labeling.
Méthodes De Préparation
1,2-Dibromoethane-13C2 is synthesized through the halogen addition reaction of ethylene-13C2 with bromine. The reaction proceeds as follows:
CH2=13CH2+Br2→Br13CH213CH2Br
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial production methods involve the same halogen addition reaction but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
1,2-Dibromoethane-13C2 undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, reaction with sodium hydroxide can produce ethylene glycol.
Elimination Reactions: When treated with a strong base like potassium hydroxide, it can undergo dehydrohalogenation to form ethylene-13C2.
Oxidation and Reduction Reactions: It can be oxidized to form bromoacetaldehyde or reduced to form ethylene-13C2.
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibromoethane-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Tracer Studies: Used in environmental and biochemical studies to trace the movement and transformation of carbon-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 labeling makes it useful in NMR studies to investigate molecular structures and dynamics.
Synthesis of Isotopically Labeled Compounds: It serves as a building block for the synthesis of other isotopically labeled compounds used in various research fields
Mécanisme D'action
The mechanism of action of 1,2-Dibromoethane-13C2 involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound loses hydrogen bromide to form a double bond. The isotopic labeling does not significantly alter the chemical reactivity but allows for tracking and analysis in research applications .
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane-13C2 can be compared with other dibromoalkanes and isotopically labeled compounds:
1,2-Dibromoethane: The non-labeled version, used similarly in organic synthesis and as a fumigant.
1,2-Dibromoethane-12C2: Another isotopically labeled version but with carbon-12.
1,4-Dibromobenzene-13C6: A similar compound with isotopic labeling but with a benzene ring instead of an ethylene group
The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly valuable for tracer studies and NMR spectroscopy.
Propriétés
IUPAC Name |
1,2-dibromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514625 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33458-49-0 | |
| Record name | 1,2-Dibromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromoethane-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















